1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol
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Overview
Description
1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol is a complex organic compound that features a biphenyl group attached to an azepane ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol typically involves the reaction of 2-biphenylylmethyl chloride with 4-hydroxymethyl-4-azepanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The biphenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-biphenylylmethyl)-4-carboxy-4-azepanol.
Reduction: Formation of 1-(2-cyclohexylmethyl)-4-(hydroxymethyl)-4-azepanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-biphenylyl glycidyl ether: Similar in structure but contains an epoxide group instead of an azepane ring.
(2-biphenylyl)methylphenylsilane: Contains a silicon atom in place of the azepane ring.
N-(2-biphenylylmethyl)formamide: Features a formamide group instead of a hydroxymethyl group.
Uniqueness
1-(2-biphenylylmethyl)-4-(hydroxymethyl)-4-azepanol is unique due to the presence of both a biphenyl group and an azepane ring with a hydroxymethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-phenylphenyl)methyl]azepan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-16-20(23)11-6-13-21(14-12-20)15-18-9-4-5-10-19(18)17-7-2-1-3-8-17/h1-5,7-10,22-23H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSHLUCZKNJZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2C3=CC=CC=C3)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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